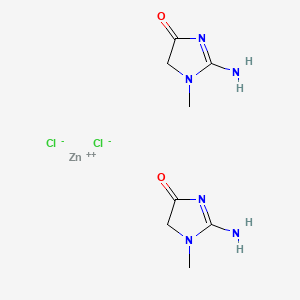
zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is a compound with the molecular formula C8H14Cl2N6O2Zn and a molecular weight of 362.5 g/mol. This compound features a zinc ion coordinated with 2-amino-3-methyl-4H-imidazol-5-one and two chloride ions. It is part of the imidazole family, which is known for its diverse biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride, typically involves multi-component reactions. One common method is the ZnCl2-catalyzed one-pot [3 + 2] cycloaddition reaction between benzimidates and 2H-azirines in acetonitrile (MeCN) . This reaction is efficient and yields high purity products.
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts such as zinc chloride (ZnCl2) is common to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can be reduced to form lower oxidation states or to remove oxygen-containing groups.
Substitution: The chloride ions can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other halide salts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce various zinc complexes with different anions .
Scientific Research Applications
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other zinc-containing compounds.
Biology: This compound is studied for its potential role in enzyme inhibition and as a model for zinc-binding sites in proteins.
Industry: Used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride exerts its effects involves its ability to coordinate with various biological molecules. The zinc ion can interact with proteins, altering their structure and function. This coordination can inhibit enzyme activity or modulate signaling pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar coordination properties.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: Similar heterocyclic structure but contains sulfur instead of zinc.
Uniqueness
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is unique due to its specific coordination with zinc, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
84304-17-6 |
|---|---|
Molecular Formula |
C8H14Cl2N6O2Zn |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
zinc;2-imino-1-methylimidazolidin-4-one;dichloride |
InChI |
InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2 |
InChI Key |
SDBNHMFCQJHUNL-UHFFFAOYSA-L |
SMILES |
CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
CN1CC(=O)NC1=N.CN1CC(=O)NC1=N.[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



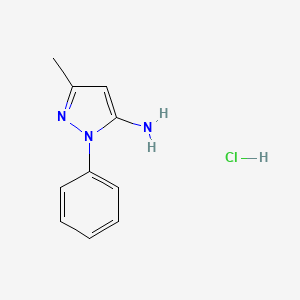
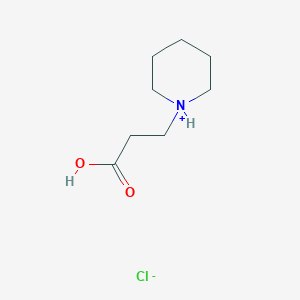
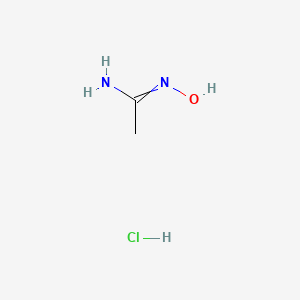
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7881826.png)

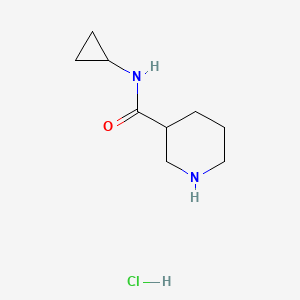
![3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione](/img/structure/B7881855.png)

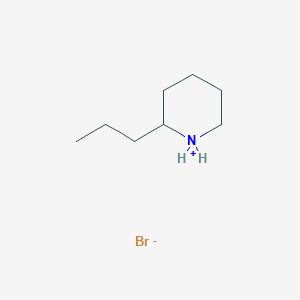
![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7881876.png)

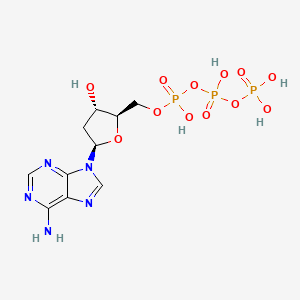
![(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B7881896.png)
